1-(2-Iodoethyl)cyclopropan-1-ol

Description

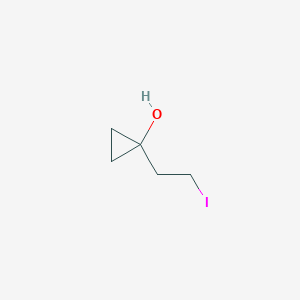

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-4-3-5(7)1-2-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRBHHDYNKCWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 2 Iodoethyl Cyclopropan 1 Ol

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a characteristic that is further modulated by the substituents on the ring. nih.gov In the case of 1-(2-Iodoethyl)cyclopropan-1-ol, the hydroxyl group plays a crucial role in directing and facilitating these transformations.

Nucleophilic Ring Opening Processes

While the provided search results focus more on electrophilic and transition metal-mediated processes, the general principles of nucleophilic ring-opening of cyclopropanes can be inferred. Donor-acceptor cyclopropanes, for instance, undergo nucleophilic ring-opening, and this reactivity can be enhanced by Brønsted or Lewis acids. acs.orgrsc.orgresearchgate.net In these systems, a donor group on the cyclopropane ring facilitates the opening by stabilizing a positive charge buildup, while an acceptor group provides a site for nucleophilic attack. For this compound, the hydroxyl group could potentially act as a donor after protonation, making the cyclopropane ring more susceptible to attack by various nucleophiles.

Electrophilic Ring Opening Processes

Transition Metal-Mediated Ring Opening Transformations

Transition metals, particularly copper and palladium, have proven to be highly effective catalysts for the ring-opening of cyclopropanols, leading to a diverse array of valuable synthetic intermediates. rsc.orgnih.gov

Copper catalysts are particularly noteworthy for their ability to promote the ring-opening of cyclopropanols and subsequent cross-coupling with various partners. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.govacs.orgnih.gov Mechanistic studies suggest that these transformations can involve radical intermediates. nih.gov The general process involves the copper catalyst facilitating the opening of the cyclopropane ring to form a β-metallo ketone intermediate, which then undergoes coupling with an electrophile.

Several copper-catalyzed ring-opening reactions of cyclopropanols have been developed, including:

Cyanation: A copper(I)-catalyzed ring-opening cyanation provides an efficient route to β-cyano ketones. rsc.org

Trifluoromethylation: The use of a copper catalyst allows for the synthesis of β-trifluoromethyl ketones from cyclopropanols. rsc.org

Cross-Couplings with (Fluoro)Alkyl Halides: Copper-catalyzed cross-coupling reactions with various (fluoro)alkyl halides yield β-(fluoro)alkylated ketones. nih.govacs.orgnih.gov

Palladium catalysts are also employed in the ring-opening reactions of cyclopropanes, often leading to isomerization products. researchgate.net For example, palladium-catalyzed reactions can facilitate the rearrangement of vinylcyclopropanes to cyclopentenes. While the specific reactivity of this compound under these conditions is not detailed in the provided results, the general utility of palladium in promoting such transformations is well-established. researchgate.net

Reactions Involving the Iodoethyl Substituent

The iodoethyl group on this compound is a versatile functional handle for a variety of chemical transformations. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a precursor for organometallic reagents.

One notable reaction involving a 2-iodoethyl substituent is the zinc-mediated intramolecular cyclization. organic-chemistry.org In related systems, electron-deficient olefins bearing a 2-iodoethyl group undergo a 3-exo-trig cyclization with zinc powder to form cyclopropanes. organic-chemistry.org This suggests that under appropriate conditions, the iodoethyl group of this compound could potentially participate in intramolecular reactions, possibly leading to the formation of bicyclic structures.

Furthermore, the iodoethyl group can be expected to undergo typical reactions of alkyl iodides, such as:

Nucleophilic Substitution: Reaction with various nucleophiles to displace the iodide and introduce new functional groups.

Elimination Reactions: Treatment with a strong base could lead to the formation of a vinylcyclopropane (B126155) derivative.

Formation of Organometallic Reagents: Reaction with metals like magnesium or lithium would generate the corresponding Grignard or organolithium reagent, which could then be used in a wide range of C-C bond-forming reactions.

Nucleophilic Substitution Reactions at the Iodoethyl Group

The primary carbon-iodine bond in this compound is susceptible to nucleophilic attack, primarily through an SN2 mechanism. pearson.com In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide leaving group in a single step. pearson.comyoutube.com This reaction typically results in an inversion of stereochemistry at the reaction center. pearson.com

The rate of these S_N2 reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com A variety of nucleophiles can be employed, including alkoxides, cyanides, and amines, leading to the formation of ethers, nitriles, and amines, respectively. The efficiency of the substitution is influenced by the strength of the nucleophile and the reaction conditions, such as the choice of solvent. Polar aprotic solvents are often favored as they can enhance the nucleophilicity of the attacking species. youtube.com

It is important to note that while S_N2 reactions are predominant for primary halides like this compound, competing elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. masterorganicchemistry.com Under certain conditions, such as in a polar protic solvent with a weak nucleophile, an S_N1-type mechanism involving a carbocation intermediate might be possible, but this is generally less favored for primary substrates. youtube.comyoutube.com

| Nucleophile | Product Type | Reaction Conditions |

| Alkoxide (RO⁻) | Ether | Polar aprotic solvent |

| Cyanide (CN⁻) | Nitrile | Polar aprotic solvent |

| Amine (RNH₂) | Amine | - |

Elimination Reactions for Alkene Formation

This compound can undergo elimination reactions to form an alkene, specifically 1-(2-propen-1-yl)cyclopropan-1-ol. This transformation typically proceeds via an E2 mechanism, particularly in the presence of a strong, non-nucleophilic base. youtube.comlibretexts.org The E2 reaction is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. youtube.com

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. masterorganicchemistry.com However, the stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group. chemistrysteps.com In cyclic systems like the substituted cyclohexane (B81311) derivatives, this conformational requirement can dictate the regiochemical outcome of the elimination. libretexts.orgchemistrysteps.com

Alternatively, under conditions that favor the formation of a carbocation, such as in a polar protic solvent with a weak base, an E1 elimination can occur. youtube.comyoutube.com This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by the base to yield the alkene. youtube.com E1 reactions often compete with S_N1 substitutions. youtube.commasterorganicchemistry.com

| Reaction Type | Mechanism | Key Requirements | Major Product |

| E2 Elimination | Concerted | Strong, non-nucleophilic base; Anti-periplanar geometry | More substituted alkene (Zaitsev's rule) |

| E1 Elimination | Stepwise | Weak base; Polar protic solvent; Carbocation intermediate | More substituted alkene (Zaitsev's rule) |

Organometallic Reactions of this compound Derivatives

The carbon-iodine bond in this compound provides a handle for a variety of organometallic reactions, enabling the formation of new carbon-carbon bonds. These transformations often involve the conversion of the iodoethyl group into an organometallic reagent or its direct participation in cross-coupling reactions.

Radical Processes Initiated by the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in this compound can be homolytically cleaved to initiate radical reactions. This can be achieved through the use of radical initiators or via photoredox catalysis. ucla.edu Once formed, the resulting primary alkyl radical can participate in various transformations, such as addition to multiple bonds or cyclization reactions.

In the context of cross-electrophile coupling, for instance, a radical can be generated from an alkyl halide and then coupled with another electrophile under the influence of nickel and photoredox catalysts. ucla.edu Mechanistic studies suggest that for certain substrates, radical intermediates are involved in the ring-opening of epoxides, followed by coupling. ucla.edu

Intramolecular Transformations and Rearrangements

The proximity of the hydroxyl group and the iodoethyl group in this compound, along with the inherent strain of the cyclopropane ring, can facilitate intramolecular reactions and rearrangements. For instance, under basic conditions, intramolecular nucleophilic substitution could potentially lead to the formation of a cyclic ether.

Furthermore, the cyclopropylcarbinyl system is known to undergo characteristic rearrangements. While not directly involving the iodoethyl group, reactions that generate a positive charge or a radical at the carbon adjacent to the cyclopropane ring can lead to ring-opening reactions, forming homoallylic systems. The specific products of such rearrangements would depend on the reaction conditions and the nature of any intermediates formed.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. magritek.com For 1-(2-Iodoethyl)cyclopropan-1-ol, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the cyclopropyl (B3062369) ring. The methylene (B1212753) protons adjacent to the iodine atom (I-CH₂-) would appear as a downfield triplet, while the methylene protons adjacent to the cyclopropyl ring (-CH₂-C(OH)) would also be a triplet, shifted by the adjacent electron-withdrawing iodine and the hydroxyl group. The cyclopropyl protons typically exhibit complex splitting patterns in the upfield region of the spectrum due to their unique geometric and magnetic environments. The hydroxyl proton usually appears as a broad singlet, whose chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in the molecule: the quaternary carbon of the cyclopropanol (B106826) ring, the two methylene carbons of the cyclopropane (B1198618) ring (which are diastereotopic), and the two carbons of the iodoethyl side chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|---|

| C1 | Quaternary Cyclopropyl | - | ~55-65 | - |

| C2/C3 | Cyclopropyl CH₂ | ~0.5-1.0 | ~10-20 | Multiplet |

| C4 | Ethyl CH₂ | ~1.8-2.2 | ~35-45 | Triplet |

| C5 | Ethyl CH₂ | ~3.1-3.5 | ~5-15 | Triplet |

To definitively assign these signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com For this compound, a key cross-peak would be observed between the two methylene signals of the ethyl group (I-CH₂-CH₂-), confirming their connectivity. Correlations would also be expected between the ethyl protons and the adjacent cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. emerypharma.com This experiment is crucial for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~3.1-3.5 ppm would show a correlation to the carbon signal at ~5-15 ppm, confirming the C5-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comemerypharma.com HMBC is invaluable for piecing together the molecular skeleton. Key correlations would include the one between the protons on C5 (I-CH₂-) and the quaternary carbon C1, and between the cyclopropyl protons and the carbons of the ethyl chain, confirming the attachment of the iodoethyl group to the cyclopropanol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. While the parent molecule is achiral, NOESY can provide information about the preferred conformation of the iodoethyl side chain relative to the cyclopropane ring.

While this compound itself is achiral, NMR spectroscopy is a powerful tool for assigning stereochemistry in chiral molecules. magritek.commdpi.com If this molecule were part of a larger, chiral structure or if it were derivatized with a chiral agent, NMR techniques could be used to determine the absolute or relative configuration. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert enantiomers into diastereomers or diastereomeric complexes, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. mdpi.com The magnitude and sign of the difference in chemical shifts (Δδ) between the diastereomeric forms can sometimes be correlated to a specific stereochemistry. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. chemguide.co.uk When the vaporized sample is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk

For this compound (C₅H₉IO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 226. The fragmentation pattern would likely be characterized by several key losses:

Loss of an iodine radical (•I): This is a very common fragmentation for iodoalkanes, resulting from the cleavage of the relatively weak C-I bond. This would produce a prominent peak at m/z 99, corresponding to the [C₅H₉O]⁺ cation. docbrown.info

Loss of water (H₂O): Alcohols often lose a molecule of water, which would lead to a peak at m/z 208 ([C₅H₇I]⁺). libretexts.org

Cleavage of the side chain: Alpha-cleavage next to the hydroxyl group or cleavage of the entire iodoethyl group can occur.

Plausible Mass Spectrometry Fragments for this compound

| m/z | Identity | Notes |

|---|---|---|

| 226 | [C₅H₉IO]⁺ | Molecular Ion (M⁺) |

| 208 | [C₅H₇I]⁺ | Loss of H₂O from M⁺ libretexts.org |

| 127 | [I]⁺ | Iodine cation |

| 99 | [C₅H₉O]⁺ | Loss of iodine radical (•I) from M⁺ docbrown.info |

| 81 | [C₅H₅O]⁺ | Loss of H₂O from the m/z 99 fragment |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of the elemental formula for each ion. For example, HRMS could easily distinguish the [C₅H₉O]⁺ ion (calculated exact mass: 99.0653) from a potential [C₇H₁₅]⁺ fragment (calculated exact mass: 99.1174) that might be present as an impurity, even though both have the same nominal mass of 99. This capability is indispensable for confirming the identity of a newly synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.comcas.cz Absorption of IR radiation or scattering in a Raman experiment occurs at specific frequencies corresponding to the vibrations of the chemical bonds (stretching, bending, etc.), making these methods excellent for identifying functional groups. libretexts.org

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group. docbrown.info

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching of the ethyl group. libretexts.org The C-H stretches of the cyclopropane ring are expected at slightly higher frequencies, often just above 3000 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum between 1050-1150 cm⁻¹ corresponding to the stretching of the carbon-oxygen single bond of the tertiary alcohol.

C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and would appear in the far-infrared or "fingerprint" region of the spectrum, typically below 600 cm⁻¹.

Cyclopropane Ring Modes: The cyclopropane ring has characteristic "ring breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. cas.cz Therefore, it would be effective for observing the C-C backbone vibrations and the C-I stretch, complementing the information from the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200-3600 | Strong, Broad | Weak |

| C-H (Cyclopropyl) | Stretch | 3000-3100 | Medium | Medium |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong | Strong |

| C-O (Alcohol) | Stretch | 1050-1150 | Strong | Weak-Medium |

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. kyoto-u.ac.jp It provides direct experimental measurement of electron binding energies in molecular orbitals.

In the analysis of this compound, PES could yield valuable data on the molecule's fundamental electronic properties. The spectrum would be expected to show distinct bands corresponding to the ionization of electrons from different molecular orbitals:

Lone Pair Ionization: The non-bonding lone pair electrons on the oxygen and iodine atoms would be among the most easily ionized, giving rise to sharp, low-energy bands in the PES spectrum.

Sigma Orbital Ionization: At higher binding energies, broader bands corresponding to the ionization of electrons from the σ-bonding orbitals of the C-C, C-O, and C-H bonds would be observed. The strained σ-bonds of the cyclopropane ring possess unique electronic characteristics that could be identified with this technique.

While not typically used for routine structural confirmation in the same way as NMR or MS, PES provides a detailed map of the electronic energy levels, offering fundamental insights that can be correlated with theoretical calculations of molecular orbital energies. researchgate.net

Chromatographic Techniques for Purification and Analysis

The purification and analysis of "this compound" are critical steps following its synthesis to ensure the isolation of a pure product and to verify its identity and purity. Chromatographic techniques are indispensable for these purposes, with column chromatography being the primary method for purification, and Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) serving as key analytical tools.

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential adsorption of compounds onto a solid stationary phase. For the purification of "this compound," a crude reaction mixture is typically dissolved in a minimal amount of solvent and loaded onto a column packed with a suitable adsorbent, most commonly silica (B1680970) gel. orgsyn.org The separation is then achieved by eluting the column with a solvent system of appropriate polarity. orgsyn.orgfractioncollector.info

The choice of eluent is crucial for effective separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). For a moderately polar compound like "this compound," a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly employed. The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally any more polar byproducts. orgsyn.org

Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified "this compound".

Table 1: Representative Column Chromatography Purification of a Cyclopropanol Derivative

| Parameter | Value/Description |

| Stationary Phase | Silica gel (100-200 µm) nih.gov |

| Eluent System | Gradient of Ethyl Acetate in Petroleum Ether (e.g., 10:1) rsc.org |

| Sample Loading | Dry loading on Celite orgsyn.org |

| Fraction Collection | 20 mL fractions fractioncollector.info |

| Monitoring | TLC with UV visualization and/or chemical staining |

| Purity of Isolated Product | >95% (as determined by GC-MS or HPLC) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used to determine the purity of "this compound" and to confirm its molecular weight.

In a typical GC-MS analysis, a small sample of the purified compound is vaporized and injected into the gas chromatograph. The sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and structure. For "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| GC Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) uokerbala.edu.iq |

| Carrier Gas | Helium uokerbala.edu.iq |

| Injection Mode | Split |

| Oven Temperature Program | Initial temp: 60 °C, ramp to 250 °C at 10 °C/min uokerbala.edu.iq |

| MS Ionization Mode | Electron Impact (EI), 70 eV uokerbala.edu.iq |

| Mass Range | m/z 40-400 |

| Expected Molecular Ion (M+) | m/z = 226 |

This table presents plausible GC-MS parameters for the analysis of the target compound based on general analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is another essential chromatographic technique for the analysis of "this compound". It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for those that may decompose at the high temperatures used in GC. HPLC offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. nih.govresearchgate.net

In HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

For a compound like "this compound," a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. scispace.comthermofisher.com

Table 3: Illustrative HPLC Conditions for the Analysis of a Polar Organic Compound

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water scispace.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C thermofisher.com |

This table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like 1-(2-iodoethyl)cyclopropan-1-ol. openaccessjournals.com DFT calculations could elucidate the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for predicting its chemical behavior.

Mechanistic Elucidation of Synthetic Pathways

Computational chemistry, particularly DFT, plays a vital role in elucidating reaction mechanisms. e3s-conferences.org For a molecule like this compound, theoretical studies could investigate the pathways of its formation. For instance, the synthesis of cyclopropanes from 2-iodoethyl-substituted olefins has been explored experimentally, and DFT could model the intermediates and transition states of such cyclization reactions to provide a deeper understanding of the process. organic-chemistry.org

Transition State Analysis and Reaction Barriers

A key application of computational chemistry is the calculation of transition states and their associated energy barriers. e3s-conferences.orgresearchgate.net This information is critical for predicting the feasibility and rate of a chemical reaction. For this compound, DFT calculations could be employed to model potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the hydroxyl group. By identifying the transition state structures and their energies, one could predict the most likely reaction pathways and the conditions required to facilitate them.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. openaccessjournals.com For this compound, MD simulations could reveal the preferred three-dimensional arrangements of the atoms and the flexibility of the ethyl-iodo side chain relative to the cyclopropane (B1198618) ring. This information is valuable for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Parameters to Aid Characterization

Computational methods, especially DFT, are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comnih.govmdpi.com By calculating the theoretical NMR spectrum of this compound and comparing it to experimental data, researchers can confirm the structure of the molecule. These predictions can be particularly useful in assigning specific signals in the experimental spectrum to the corresponding atoms in the molecule.

While specific computational data for this compound is not available in the reviewed literature, the table below illustrates the type of data that would be generated from such theoretical investigations.

| Computational Method | Predicted Property | Significance for this compound |

| DFT | Electron Density Distribution | Reveals reactive sites (nucleophilic and electrophilic centers). |

| DFT | Reaction Energy Profile | Elucidates the mechanism and feasibility of synthetic routes. |

| Transition State Theory | Activation Energy Barriers | Predicts reaction rates and identifies the most favorable reaction pathways. |

| Quantum Chemistry | Bond Dissociation Energies | Indicates the stability of the C-I bond and the cyclopropane ring. |

| Molecular Dynamics | Conformational Ensembles | Describes the molecule's three-dimensional shape and flexibility. |

| DFT/GIAO | ¹H and ¹³C NMR Chemical Shifts | Aids in the structural confirmation and analysis of experimental spectra. |

Synthetic Applications of 1 2 Iodoethyl Cyclopropan 1 Ol As a Building Block

Precursor for Functionalized Ketones and Aldehydes

The strained three-membered ring of 1-(2-Iodoethyl)cyclopropan-1-ol is predisposed to undergo ring-opening reactions, a characteristic that has been widely exploited for the synthesis of functionalized ketones and aldehydes. The course of these transformations is often directed by the choice of catalyst and reaction conditions.

Acid-catalyzed rearrangements are a common method to convert cyclopropanols into carbonyl compounds. For instance, treatment of a cyclopropanol (B106826) with a Brønsted or Lewis acid can induce cleavage of the cyclopropane (B1198618) ring to form a carbocationic intermediate. This intermediate can then rearrange through various pathways, including hydride or alkyl shifts, to ultimately yield a stable ketone or aldehyde. In the case of this compound, this can lead to the formation of γ-iodo ketones. The reaction proceeds through protonation of the hydroxyl group, followed by its departure as water to generate a cyclopropyl (B3062369) cation. This cation can then undergo ring opening to relieve ring strain, leading to a more stable carbocation that is subsequently quenched to form the carbonyl product.

Furthermore, the conversion to ketones is frequently achieved through the generation of homoenolate equivalents, which involves the protection of the hydroxyl group (e.g., as a silyl (B83357) ether) followed by Lewis acid-mediated ring opening. This powerful strategy effectively unmasks a β-acyl anion equivalent that can be protonated to give a ketone, as will be discussed in section 6.4. The specific products obtained can be controlled by the choice of Lewis acid and the substitution pattern of the cyclopropane ring.

Intermediate in the Stereoselective Construction of Complex Molecules

The defined three-dimensional structure of this compound makes it a valuable intermediate for the stereoselective synthesis of complex molecules. The hydroxyl group and the adjacent cyclopropane ring create a chiral environment that can direct the stereochemical outcome of subsequent reactions.

One of the key strategies involves the diastereoselective cyclopropanation of allylic alcohols, which can produce cyclopropyl alcohols with high levels of stereocontrol. nih.gov Although this refers to the synthesis of the building block itself, the resulting stereochemically defined cyclopropanol can then transfer its chirality during subsequent transformations. For example, tandem reactions that involve an initial stereoselective addition to an aldehyde to form an allylic zinc alkoxide, followed by a directed cyclopropanation, can yield chiral cyclopropyl alcohols with high enantioselectivity and diastereoselectivity. nih.gov

Once formed, the stereocenters on the this compound scaffold can influence the stereochemistry of ring-opening reactions or modifications of the side chain. The rigid conformation of the cyclopropane ring holds substituents in well-defined spatial arrangements, allowing for facial-selective attacks of reagents. This substrate-controlled stereoselectivity is crucial in natural product synthesis, where the precise arrangement of multiple stereocenters is required. The stereospecific ring-opening of cyclopropenes, a related strained ring system, highlights how the inherent stereochemistry of the ring can dictate the geometry of the resulting acyclic product. nih.gov This principle extends to cyclopropanol ring-openings, where the stereochemical information embedded in the ring is conserved or predictably transformed in the product.

Introduction of Cyclopropyl and Iodoethyl Moieties into Diverse Molecular Scaffolds

The bifunctional nature of this compound allows it to act as a modular building block for introducing either the cyclopropyl group or the iodoethyl group into a larger molecule. The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry due to its unique electronic properties and its ability to confer metabolic stability and conformational rigidity. nih.gov

The iodoethyl group serves as a versatile handle for introducing the entire 1-hydroxycyclopropylethyl fragment. As a primary alkyl iodide, the terminal iodine is an excellent leaving group in nucleophilic substitution reactions. This allows for the coupling of the building block with a wide range of nucleophiles, such as amines, thiols, and carbanions, to append the cyclopropanol-containing unit onto various molecular scaffolds.

Alternatively, the molecule can be used in reactions that consume the iodoethyl functionality to create a new ring system. For example, intramolecular cyclization can be induced. Efficient methods for creating cyclopropanes include the 3-exo-trig cyclization of 2-iodoethyl-substituted olefins using zinc powder, demonstrating a common reactive pathway for the iodoethyl group. While the starting material in this article is a cyclopropanol, similar principles of intramolecular reaction involving the iodoethyl chain can be envisioned, leading to more complex bicyclic or spirocyclic systems.

Synthon for Homoenolate Equivalents

Perhaps one of the most powerful applications of this compound is its role as a synthon for a homoenolate, which is an equivalent of a β-acyl carbanion. uwindsor.ca Homoenolates are conceptually important synthons that exhibit "umpolung" or reverse-polarity reactivity, acting as nucleophiles at the β-position of a carbonyl system. uwindsor.ca Direct deprotonation of a ketone at the β-position is not feasible, so masked equivalents like cyclopropanols are required. uwindsor.ca

The process begins with the protection of the cyclopropanol's hydroxyl group, most commonly as a trimethylsilyl (B98337) (TMS) ether, to form a 1-siloxy-1-(2-iodoethyl)cyclopropane. Treatment of this siloxycyclopropane with a Lewis acid prompts the cleavage of the C1-C2 bond of the cyclopropane ring. This ring-opening generates a γ-iodo-β-trialkylsiloxycarbocation, which rapidly rearranges to form a stable metal homoenolate. uwindsor.ca In this intermediate, the metal is covalently bonded to the carbon that was formerly C2 of the cyclopropane ring, effectively creating a nucleophilic center at the β-position relative to the eventual carbonyl group.

The choice of Lewis acid is critical and dictates the stability and reactivity of the resulting homoenolate. A variety of Lewis acidic metal salts have been shown to effectively open siloxycyclopropanes. uwindsor.ca The reactivity of these intermediates allows for subsequent reactions with various electrophiles, leading to a diverse range of functionalized ketone products.

Below is a table summarizing the general reaction of siloxycyclopropanes with different Lewis acids to form metal homoenolates, which is the key step in utilizing this compound as a homoenolate synthon.

| Lewis Acid | Resulting Metal Homoenolate | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| TiCl₄ | Titanium Homoenolate | Aldol reactions with aldehydes and ketones | uwindsor.ca |

| SnCl₄ | Tin Homoenolate | Stable, isolable complexes; can react with electrophiles | uwindsor.ca |

| BF₃·OEt₂ | Rapid reaction, intermediate may be transient | Protonolysis to form β,γ-unsaturated ketones | nsf.gov |

| Hg(OAc)₂ | Organomercury Homoenolate | Formation of stable 3-mercuriopropionates | uwindsor.ca |

| GaCl₃ | Gallium Homoenolate | Formation of stable propionate (B1217596) homoenolates | uwindsor.ca |

This homoenolate strategy transforms the electrophilic carbon framework of the cyclopropanol into a potent nucleophilic reagent, dramatically expanding the synthetic utility of this compound as a versatile building block.

Future Directions in Research on 1 2 Iodoethyl Cyclopropan 1 Ol

Development of Novel Catalytic and Stereoselective Synthetic Methods

The synthesis of 1-(2-Iodoethyl)cyclopropan-1-ol, particularly in an enantiomerically pure form, is a critical starting point for its broader application. Future research will likely focus on developing advanced catalytic and stereoselective methods to access this compound and its derivatives with high efficiency and precision.

One promising avenue is the use of biocatalysis . Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, have shown remarkable success in catalyzing asymmetric cyclopropanation reactions. acs.orgrochester.edu Future work could involve designing and engineering enzymes to specifically recognize and transform a suitable precursor, such as an olefin bearing an iodoethyl group, into the desired chiral cyclopropanol (B106826). This biocatalytic approach offers the potential for exceptional levels of enantio- and diastereoselectivity under mild, environmentally friendly conditions. nih.gov

Transition-metal catalysis also presents significant opportunities. While methods for cyclopropanol synthesis exist, the development of catalysts that can tolerate the iodoalkyl chain and stereoselectively construct the cyclopropane (B1198618) ring is an area ripe for exploration. wiley.com Research could focus on novel ligand designs for metals like palladium, rhodium, or copper to control the stereochemical outcome of the cyclopropanation. The exploration of modern catalytic methods, including those involving diazo compounds, could be adapted for the synthesis of precursors to this compound. wiley.com

Furthermore, the development of multicomponent reactions (MCRs) for the direct synthesis of functionalized cyclopropanols is a highly attractive strategy. thieme-connect.comrsc.orgthieme-connect.de Designing a one-pot reaction that brings together three or more simple starting materials to assemble the this compound scaffold would be a significant advancement in synthetic efficiency. rug.nlnih.gov

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is expected to be rich and varied, stemming from the interplay of its functional groups. The strained cyclopropane ring can undergo ring-opening reactions, while the primary iodide is a versatile handle for nucleophilic substitution and cross-coupling reactions, and the tertiary alcohol can be involved in various transformations.

A key area of future research will be the selective activation and transformation of this molecule. For instance, the development of reaction conditions that allow for the selective reaction of the iodide in the presence of the cyclopropanol moiety, or vice versa, will be crucial. This could involve the use of specific catalysts or protecting group strategies.

The ring-opening of the cyclopropanol moiety is a particularly powerful transformation that can lead to the formation of linear chains with multiple functional groups. nih.govnih.govnih.govnih.govacs.org Research into the radical-mediated ring-opening of this compound could lead to the formation of novel β-keto radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov The presence of the iodine atom could also influence the regioselectivity of the ring-opening process.

The development of new cycloaddition reactions where this compound or its derivatives act as a three-carbon synthon is another exciting prospect. frontiersin.org Under basic or catalytic conditions, the activated cyclopropane could react with various dipolarophiles to construct five-membered rings, a common motif in biologically active molecules.

Advanced Computational Modeling for Predictive Synthesis and Mechanism

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the structure, stability, and reactivity of this molecule.

Future computational studies could focus on:

Predicting Reaction Outcomes: Modeling potential reaction pathways for the synthesis and transformation of this compound can help in predicting the feasibility and stereochemical outcome of new reactions before they are attempted in the lab. This can save significant time and resources.

Elucidating Reaction Mechanisms: Detailed mechanistic studies of key transformations, such as the catalytic stereoselective synthesis or the ring-opening reactions, can provide a fundamental understanding of how these reactions work. acs.org This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

Designing Novel Catalysts: Computational screening of potential catalysts and ligands for the synthesis of this compound could lead to the discovery of highly active and selective catalytic systems.

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the chemistry of this versatile building block.

Integration into Cascade and Multicomponent Reactions

The multiple functional groups of this compound make it an ideal candidate for incorporation into cascade (or domino) reactions . longdom.orgresearchgate.net A single synthetic operation could trigger a sequence of transformations, rapidly building molecular complexity from this relatively simple starting material.

For example, a reaction could be initiated at the iodide, followed by a ring-opening of the cyclopropanol, and culminating in an intramolecular cyclization to form complex polycyclic structures. nih.govnih.gov Enzyme-initiated cascade reactions could also be explored, where an enzyme catalyzes the initial transformation, setting off a series of spontaneous downstream reactions. longdom.orgresearchgate.net

Furthermore, the integration of this compound into multicomponent reactions (MCRs) as a key building block holds immense potential. rug.nlnih.govnih.gov Its ability to participate in reactions through its different functional groups could lead to the discovery of novel MCRs and the efficient synthesis of diverse libraries of complex molecules for applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Iodoethyl)cyclopropan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via hydrolysis of 1-(2-iodoethyl)-substituted precursors under basic conditions. For example, 1-(2-iodoethyl)-1H-pyrrole-3-carbaldehyde is prepared using NaOH and tetrabutylammonium iodide at 0°C, followed by organic phase extraction and vacuum evaporation . Yield optimization requires precise temperature control (e.g., 0°C to avoid side reactions) and stoichiometric adjustments of iodide sources. Typical yields range from 38% to 50% for diastereomers, as observed in analogous cyclopropane derivatives .

Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characteristic chemical shifts for the cyclopropane ring (e.g., δ 0.8–1.5 ppm for ring protons) and the iodoethyl moiety (δ 3.2–3.8 ppm for CH2-I) confirm connectivity .

- IR Spectroscopy : Absorptions at ~3400 cm⁻¹ (O-H stretch) and 500–600 cm⁻¹ (C-I stretch) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224.00 for [M+H]+) and fragmentation patterns verify molecular weight and substituent stability .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is light- and moisture-sensitive due to the reactive C-I bond. Store under inert gas (N2/Ar) at –20°C in amber vials. Use anhydrous solvents (e.g., dried Et2O) during synthesis to prevent hydrolysis. Purity degradation can be monitored via periodic NMR analysis .

Advanced Research Questions

Q. What mechanistic insights explain the radical-mediated reactivity of this compound in tandem addition/cyclization reactions?

- Methodological Answer : Under Fenton-type conditions (Fe²⁺/Fe³⁺), the C-I bond undergoes homolytic cleavage to generate a radical intermediate. This reacts with electron-deficient alkenes (e.g., methyl acrylate) via regioselective addition, followed by cyclization to form fused heterocycles. The Fe³⁺/Fe²⁺ redox cycle facilitates radical propagation while avoiding toxic tungsten catalysts . Computational studies (DFT) can model radical stabilization by the cyclopropane ring’s strain energy.

Q. How should researchers resolve discrepancies in diastereomer ratios observed during cyclopropane derivative synthesis?

- Methodological Answer : Discrepancies in diastereomeric excess (dr) often arise from competing transition states or purification artifacts. Strategies include:

- Analytical Validation : Use high-resolution 1H NMR to quantify dr (e.g., integration of diastereomer-specific peaks) .

- Chromatographic Optimization : Gradient elution (e.g., 2–20% Et2O/pentane) improves separation of diastereomers .

- Reaction Condition Screening : Adjust temperature, solvent polarity, or catalyst loading to favor kinetic vs. thermodynamic control .

Q. What strategies enable the design of tandem reactions using this compound as a key intermediate?

- Methodological Answer :

- Radical Cascades : Combine iodide abstraction with radical traps (e.g., TEMPO) to intercept intermediates for functionalization .

- Cross-Coupling : Utilize Pd-catalyzed Negishi or Suzuki reactions post-cyclization to introduce aryl/alkenyl groups .

- Substituent Engineering : Modify the cyclopropane ring (e.g., electron-withdrawing groups) to modulate radical stability and reactivity .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify favored pathways. For example, the radical addition to methyl acrylate is stabilized by conjugation with the carbonyl group, leading to preferential 2-position attack over 5-position . Molecular dynamics simulations can further assess solvent effects on reaction trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.